Ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate is a complex organic compound with the Chemical Abstracts Service (CAS) Number 735320-30-6. This compound falls under the category of thiadiazines, which are five-membered heterocyclic compounds containing sulfur and nitrogen. The structure of this compound features a benzyl group and a methoxyphenyl imine, contributing to its potential biological activities.
This compound is classified as a thiadiazine derivative, which indicates its structural framework includes both sulfur and nitrogen atoms. Thiadiazines are known for their diverse pharmacological properties, making them significant in medicinal chemistry.
The synthesis of ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate typically involves multi-step organic reactions.
The detailed reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and purity of the final product.
The molecular formula for ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate is C21H23N3O3S.
InChI=1S/C21H23N3O3S/c1-3-27-20(25)13-17-15-28-21(22-18-11-7-8-12-19(18)26-2)24(23-17)14-16-9-5-4-6-10-16/h4-12H,3,13-15H2,1-2H3
The structure consists of:
This structural complexity is crucial for understanding its reactivity and potential interactions in biological systems.
Ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for ethyl 2-{3-benzyl-2-[ (2-methoxyphenyl)imino]-3,6-dihydro - 2H - 1,3,4-thiadiazin - 5 - yl}acetate is not fully elucidated but may involve:
Further research is needed to clarify its precise mechanisms within biological systems.
The compound exhibits:
Relevant chemical properties include:
Data on melting point and boiling point are not readily available but can be determined experimentally.
Ethyl 2-{3-benzyl - 2 - [(2-methoxyphenyl)imino] - 3,6-dihydro - 2H - 1,3,4-thiadiazin - 5 - yl}acetate has potential applications in:
Research into its pharmacological properties could reveal further applications in drug development and therapeutic uses.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0